3,3,5-Trimethylheptane

説明

3, 3, 5-Trimethylheptane belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. 3, 3, 5-Trimethylheptane is considered to be a practically insoluble (in water) and relatively neutral molecule. 3, 3, 5-Trimethylheptane has been primarily detected in saliva.

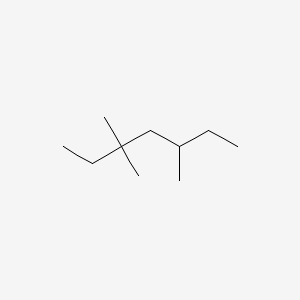

Structure

3D Structure

特性

IUPAC Name |

3,3,5-trimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-6-9(3)8-10(4,5)7-2/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVRZZWPKABUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871185 | |

| Record name | 3,3,5-Trimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7154-80-5 | |

| Record name | Heptane, 3,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Trimethylheptane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,5-Trimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,5-Trimethylheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 3,3,5-Trimethylheptane: Chemical Properties and Structure

This document provides a comprehensive overview of the chemical properties and structural information for this compound, a branched alkane with applications as a reference compound in scientific studies and potential use in fuel applications due to its high octane (B31449) rating.[1]

Chemical Identity and Structure

This compound is a saturated hydrocarbon classified as a branched alkane.[1] Its structure consists of a seven-carbon heptane (B126788) backbone with three methyl group substituents: two at the third carbon position and one at the fifth.

Structural Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Citation(s) |

| IUPAC Name | This compound | [2] |

| CAS Registry No. | 7154-80-5 | [2] |

| Molecular Formula | C₁₀H₂₂ | [2] |

| SMILES | CCC(C)CC(C)(C)CC | [3] |

| InChI | InChI=1S/C10H22/c1-6-9(3)8-10(4,5)7-2/h9H,6-8H2,1-5H3 | [2] |

| InChIKey | VRVRZZWPKABUOE-UHFFFAOYSA-N | [2] |

Molecular and Physical Properties

A summary of the key physical and molecular properties is provided below.

| Property | Value | Citation(s) |

| Molecular Weight | 142.28 g/mol | [3] |

| Density | 0.755 g/mL | [4] |

| Boiling Point (at 1 atm) | 156 °C | [4] |

| Refractive Index | 1.423 | [4] |

| Critical Temperature | 322 °C | [4] |

| Critical Pressure | 19.2 atm | [4] |

Structural Diagram

The 2D chemical structure of this compound is depicted below.

Chemical Properties and Reactivity

As a branched alkane, this compound exhibits reactivity typical for this class of saturated hydrocarbons.

-

Combustion: It undergoes combustion in the presence of oxygen to form carbon dioxide and water, a highly exothermic reaction.[1]

-

Halogenation: Under exposure to UV light or heat, it can react with halogens like chlorine or bromine in a free-radical substitution reaction to produce various alkyl halides.[1]

-

Cracking: Subjected to high temperatures or catalysts, the molecule can be broken down into smaller, lower molecular weight hydrocarbons.[1]

It is classified as a flammable liquid and vapor.[3]

Spectroscopic and Analytical Data

Spectroscopic data for this compound are available through public databases such as the NIST Chemistry WebBook.[2][5] This includes mass spectrometry, infrared (IR) spectroscopy, and gas chromatography data.

Representative Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and purity of a this compound sample.

Methodology:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile solvent such as hexane (B92381) or isooctane (B107328) (e.g., 1 µL of sample in 1 mL of solvent).

-

Instrumentation: A gas chromatograph equipped with a non-polar capillary column (e.g., OV-101) is coupled to a mass spectrometer.[6]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 5 minutes.

-

-

Injection Volume: 1 µL, split mode (e.g., 50:1 split ratio).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: The retention time of the resulting peak from the gas chromatogram is recorded. The corresponding mass spectrum is analyzed for its molecular ion peak (m/z 142) and characteristic fragmentation pattern. This experimental spectrum is compared against a reference spectrum from a database, such as the NIST Mass Spectral Library, to confirm the compound's identity.[5] The purity is estimated by the relative area of the primary peak in the chromatogram.

Safety and Handling

This compound is a flammable liquid and vapor.[3] Overexposure may lead to skin and eye irritation. It may also have anesthetic effects, causing drowsiness, dizziness, and headache.[3] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, should be followed.

References

3,3,5-Trimethylheptane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,5-Trimethylheptane is a branched-chain alkane with the chemical formula C10H22. As a saturated hydrocarbon, it is a colorless, flammable liquid. This document provides a comprehensive overview of its chemical and physical properties, along with insights into its synthesis, analysis, and safe handling procedures. While not a direct therapeutic agent, its use as a solvent, a reference compound in analytical chemistry, and a component in fuel formulations makes it relevant to various scientific disciplines.

Chemical and Physical Properties

The structural and physical characteristics of this compound are summarized in the table below. These properties are crucial for its application in experimental and industrial settings.

| Property | Value |

| CAS Number | 7154-80-5[1][2] |

| Molecular Formula | C10H22[1][2] |

| Molecular Weight | 142.28 g/mol [1] |

| IUPAC Name | This compound[1] |

| Boiling Point | 156 °C |

| Density | 0.755 g/mL |

| Refractive Index | 1.423 |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established organic chemistry routes. These methods typically involve the formation of carbon-carbon bonds to construct the branched alkane skeleton.

General Synthesis Routes:

-

Alkylation: This approach involves the reaction of a smaller alkane or alkene with an alkylating agent in the presence of a catalyst. For instance, isobutylene (B52900) could be reacted with a suitable pentyl derivative under acidic conditions.

-

Isomerization: Straight-chain alkanes, such as n-decane, can be isomerized to form branched isomers like this compound using a catalyst, often a strong acid or a supported metal catalyst at elevated temperatures and pressures.

-

Grignard Reaction: A multi-step synthesis could involve the reaction of a Grignard reagent (e.g., a pentyl magnesium halide) with a ketone, followed by dehydration and hydrogenation to yield the final saturated alkane.

Due to its saturated nature, this compound is relatively unreactive. However, it can undergo combustion and free-radical halogenation under appropriate conditions.

Experimental Protocols

General Protocol for Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Given its volatility, gas chromatography is the ideal method for the analysis of this compound. The following is a general protocol for its identification and quantification.

1. Sample Preparation:

-

If this compound is a component of a larger mixture, dissolve the sample in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

If analyzing for purity, a direct injection of a diluted sample is appropriate.

-

An internal standard (e.g., a deuterated alkane or an alkane with a different chain length) can be added for accurate quantification.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating alkanes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Hold: Hold at 200 °C for 5 minutes.

-

-

Injector: Split/splitless injector at 250 °C.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

3. Data Analysis:

-

The retention time of the peak corresponding to this compound can be compared to that of a known standard for identification.

-

The mass spectrum will show a characteristic fragmentation pattern for this branched alkane, which can be compared to a library database (e.g., NIST) for confirmation.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1][3]

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic solvents.

Visualizations

Caption: Workflow for the analysis of this compound by GC-MS.

References

Synthesis of 3,3,5-Trimethylheptane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of potential synthesis methods for 3,3,5-trimethylheptane, a branched alkane with applications in fuel studies and as a reference compound in various chemical analyses. The document details theoretical and established methodologies, including the isomerization of n-heptane, Grignard synthesis, Friedel-Crafts alkylation, and organometallic coupling reactions. While specific experimental protocols for the direct synthesis of this compound are not extensively reported in the available literature, this guide extrapolates detailed procedures from established general methods in organic chemistry. Quantitative data for n-heptane isomerization are presented, and theoretical pathways for other methods are illustrated with reaction mechanisms and logical workflows.

Introduction

This compound (C₁₀H₂₂) is a saturated hydrocarbon belonging to the alkane family. Its branched structure imparts specific physical and chemical properties, such as a higher octane (B31449) rating compared to its straight-chain isomers, making it a compound of interest in fuel research. Furthermore, its well-defined structure allows for its use as a standard in analytical techniques like gas chromatography and mass spectrometry. This guide explores various synthetic routes to obtain this molecule, providing detailed theoretical and practical insights for research and development purposes.

Isomerization of n-Heptane

The isomerization of linear alkanes into their branched counterparts is a cornerstone of the petroleum refining industry to produce high-octane gasoline. This method can be adapted for the targeted synthesis of specific isomers like this compound, although achieving high selectivity for a single isomer among the many possibilities is a significant challenge. The process typically involves bifunctional catalysts containing both metal and acid sites, operating under hydrogen pressure to suppress coke formation.

Catalytic Systems and Quantitative Data

Several catalytic systems have been investigated for n-heptane isomerization. The product distribution is highly dependent on the catalyst, temperature, pressure, and residence time. Below is a summary of quantitative data from various studies on n-heptane isomerization. It is important to note that these studies aim for a mixture of branched isomers to improve overall octane number, and not specifically for the selective synthesis of this compound.

| Catalyst System | Reaction Temperature (°C) | H₂ Pressure (atm) | n-Heptane Conversion (%) | Isomer Selectivity (%) | Reference |

| Pt/MCM-48-HZSM-5 | 200–350 | 1 | High | Good selectivity to multi-branched isomers | [1] |

| [Et₃NH]Cl-AlCl₃ (Ionic Liquid) | 50 | - | 91.0 | 87.2 (for total isomers) | [2] |

| 1.0wt%Zr with 1.0wt% Pt on HY-zeolite | 275 | 1 | High | Significantly improved | [3] |

Experimental Protocol: Continuous Fixed-Bed Catalytic Isomerization

This protocol is a generalized procedure based on typical setups for n-heptane isomerization studies.[1]

Materials:

-

n-Heptane (reactant)

-

Hydrogen gas (carrier and reactant)

-

Bifunctional catalyst (e.g., Pt supported on a zeolite composite)

-

Inert gas (e.g., Nitrogen or Argon for purging)

Equipment:

-

Continuous fixed-bed micro-reactor

-

Syringe pump for liquid feed

-

Mass flow controllers for gases

-

Tube furnace with temperature controller

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Catalyst Preparation: A precise amount of the catalyst (e.g., 0.2 g) is loaded into the micro-reactor.

-

Catalyst Activation: The catalyst is pre-treated in situ by heating to 400 °C for 2 hours under a continuous flow of hydrogen (e.g., 40 mL/min) to reduce the metal component and remove any adsorbed impurities.

-

Reaction Initiation: After activation, the reactor temperature is adjusted to the desired reaction temperature (e.g., 200–350 °C).

-

Reactant Feed: n-Heptane is introduced into the reactor via a syringe pump at a controlled flow rate (e.g., 1 mL/h). Simultaneously, hydrogen gas is fed into the reactor at a specific molar ratio to the hydrocarbon (e.g., H₂/HC = 7).

-

Product Collection and Analysis: The reactor effluent is passed through a condenser to collect liquid products. The gas and liquid phases are analyzed using a gas chromatograph to determine the conversion of n-heptane and the selectivity towards different isomers.

Isomerization Workflow

References

An In-depth Technical Guide to the Physical Properties of 3,3,5-Trimethylheptane, with a Focus on its Boiling Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 3,3,5-trimethylheptane, with a particular emphasis on its boiling point. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who may encounter or utilize this compound in their work.

Core Physical Properties of this compound

This compound is a branched-chain alkane with the chemical formula C10H22. Its molecular structure significantly influences its physical characteristics. The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value |

| Boiling Point | 155.7 - 156 °C[1][2] |

| Melting Point | -108.15 °C[2][3] |

| Density | 0.7390 g/cm³[2] |

| Refractive Index | 1.423[1] |

| Molecular Weight | 142.28 g/mol |

The Influence of Molecular Structure on Boiling Point

The boiling point of an alkane is primarily determined by the strength of the intermolecular van der Waals forces. For alkanes, these are London dispersion forces, which increase with the surface area of the molecule. Several factors related to the molecular structure of this compound and other alkanes influence these forces and, consequently, the boiling point.

-

Molecular Weight: As the molecular weight of an alkane increases, the number of electrons also increases, leading to stronger London dispersion forces. This results in a higher boiling point.[4]

-

Branching: Increased branching in an alkane chain leads to a more compact, spherical shape. This reduces the surface area available for intermolecular contact, weakening the London dispersion forces and thus lowering the boiling point compared to a straight-chain alkane of the same molecular weight.[4]

The following diagram illustrates the relationship between these molecular factors and the resulting boiling point.

References

An In-depth Technical Guide to the Stereochemistry and Chirality of 3,3,5-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry and chirality of 3,3,5-trimethylheptane. While this compound serves as a fundamental example of a chiral alkane, this guide will also address the notable scarcity of specific experimental data in the scientific literature regarding its enantiomeric properties and separation. The document will detail the structural basis of its chirality, present general methodologies for the synthesis and analysis of chiral alkanes, and offer a framework for future research into this and similar molecules. The content is structured to be a valuable resource for professionals in organic chemistry, stereochemistry, and drug development, providing both foundational knowledge and highlighting areas for further investigation.

Introduction

This compound is a branched-chain alkane with the chemical formula C₁₀H₂₂ and a molecular weight of 142.28 g/mol .[1][2] Its structure consists of a seven-carbon heptane (B126788) backbone with three methyl group substituents at the third and fifth positions. The presence of a stereocenter at one of these positions confers chirality to the molecule, making it a subject of interest for the study of stereoisomerism in simple hydrocarbons. Despite its straightforward structure, a thorough review of the scientific literature reveals a significant lack of in-depth experimental studies on the specific stereochemical properties of its enantiomers. This guide will synthesize the available information and present generalized experimental approaches applicable to its study.

Molecular Structure and Chirality

The chirality of this compound arises from the presence of a single chiral center at the carbon atom in the fifth position (C5). This carbon is bonded to four different substituent groups: a hydrogen atom, a methyl group, an ethyl group, and a 3,3-dimethylbutyl group. This asymmetry means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-3,3,5-trimethylheptane and (S)-3,3,5-trimethylheptane.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to the chiral center. The four groups attached to the C5 stereocenter are prioritized based on the atomic number of the atoms directly bonded to the chiral carbon.

Stereoisomers

As this compound possesses a single chiral center, it exists as a pair of enantiomers. The theoretical maximum number of stereoisomers is 2ⁿ, where n is the number of chiral centers. For this compound, n=1, resulting in 2¹ = 2 stereoisomers. Diastereomers are not possible for this molecule as they are stereoisomers that are not mirror images of each other and require at least two chiral centers.

Physicochemical Properties of Enantiomers

Enantiomers of a chiral compound share the same physical and chemical properties in an achiral environment, such as melting point, boiling point, density, and solubility. However, they differ in their interaction with plane-polarized light and in their interactions with other chiral molecules.

Optical Activity

Enantiomers rotate plane-polarized light to an equal but opposite degree. One enantiomer will be dextrorotatory (+), rotating the plane of polarized light to the right (clockwise), while the other will be levorotatory (-), rotating it to the left (counter-clockwise). The specific rotation ([α]) is a characteristic physical property of a chiral compound and is dependent on the temperature, the wavelength of light used (typically the sodium D-line at 589 nm), the solvent, and the concentration.

A search of the available scientific literature did not yield any experimentally determined values for the specific rotation of the enantiomers of this compound.

Table 1: Predicted and Known Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂ | [1][2] |

| Molecular Weight | 142.28 g/mol | [1][2] |

| CAS Number | 7154-80-5 | [2] |

| IUPAC Name | This compound | [1] |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Specific Rotation ([α]D) | Not determined | |

| Kovats Retention Index | Standard non-polar: 908 - 951.2 | [1] |

Experimental Protocols for Stereochemical Analysis

While specific protocols for this compound are not available, this section details the generalized methodologies that would be employed for the synthesis, separation, and characterization of its enantiomers.

Enantioselective Synthesis

The synthesis of a single enantiomer of this compound would require an enantioselective synthetic route. Common strategies include:

-

Use of a Chiral Auxiliary: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.

-

Asymmetric Catalysis: The use of a chiral catalyst to selectively produce one enantiomer over the other.

-

Chiral Pool Synthesis: The use of an enantiomerically pure starting material from a readily available natural source.

A comprehensive search of chemical databases did not reveal any established protocols for the enantioselective synthesis of either (R)- or (S)-3,3,5-trimethylheptane.

Enantiomeric Separation (Resolution)

Given a racemic mixture of this compound, the separation of its enantiomers can be achieved through chiral chromatography.

Chiral GC is a powerful technique for the separation of volatile enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Cyclodextrin-based CSPs are commonly used for the separation of chiral hydrocarbons.

Illustrative Experimental Protocol for Chiral GC Separation:

-

Column Selection: A capillary column with a chiral stationary phase, such as a derivatized β-cyclodextrin, would be selected.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

-

Sample Preparation: A dilute solution of the racemic this compound in a suitable solvent (e.g., hexane) is prepared.

-

Chromatographic Conditions:

-

Injector Temperature: Set to ensure rapid volatilization of the sample without degradation.

-

Oven Temperature Program: An optimized temperature ramp is crucial for achieving good separation.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Detector Temperature: Maintained at a high temperature to prevent condensation.

-

-

Data Analysis: The retention times of the two enantiomers are recorded. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Caption: General workflow for the analysis of this compound enantiomers using chiral gas chromatography.

Chiral HPLC is another widely used technique for enantiomeric separation. Similar to chiral GC, it employs a chiral stationary phase. For non-polar compounds like alkanes, normal-phase HPLC with a chiral column is often preferred.

Characterization of Enantiomers

Once separated, the absolute configuration of the enantiomers can be determined using various techniques, including:

-

X-ray Crystallography: Provides unambiguous determination of the absolute configuration if a suitable single crystal can be obtained. This is challenging for a non-functionalized alkane like this compound.

-

Vibrational Circular Dichroism (VCD): An infrared spectroscopic technique that can determine the absolute configuration of chiral molecules in solution.

-

Comparison with a Chiral Standard: If an enantiomerically pure standard of known configuration is available, its properties (e.g., retention time on a chiral column) can be compared to the separated enantiomers.

Biological Activity and Signaling Pathways

A thorough search of the scientific literature and biological databases did not yield any information on the biological activity of this compound or its enantiomers. There are no known signaling pathways in which this molecule is involved. The study of the differential biological effects of enantiomers is a critical aspect of drug development, as one enantiomer may be therapeutically active while the other may be inactive or even harmful. Given the lack of data for this compound, this remains an open area for research.

Caption: Logical workflow for investigating the stereospecific biological activity of this compound enantiomers.

Conclusion and Future Perspectives

This compound represents a simple yet fundamental example of a chiral alkane. While its structure and the basis of its chirality are well-understood, there is a conspicuous absence of specific experimental data regarding the properties and separation of its enantiomers in the current scientific literature. This guide has outlined the theoretical principles of its stereochemistry and provided a framework of generalized experimental methodologies that could be applied to fill these knowledge gaps.

Future research should focus on:

-

The development of an efficient enantioselective synthesis for both (R)- and (S)-3,3,5-trimethylheptane.

-

The experimental determination of the specific rotation of the pure enantiomers.

-

The development and publication of robust analytical methods for the chiral separation of its enantiomers by GC or HPLC.

-

The investigation of its potential biological activities, which could uncover stereospecific interactions with biological systems.

Such studies would not only provide valuable data for this specific molecule but also contribute to the broader understanding of chirality in simple hydrocarbon systems. For professionals in drug development, the principles outlined here serve as a reminder of the critical importance of considering stereochemistry at all stages of the research and development process.

References

An In-depth Technical Guide to the Isomers of Decane (C10H22) and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decane (B31447) (C10H22) is a saturated alkane hydrocarbon comprising a ten-carbon chain. While the term "decane" often refers to the straight-chain isomer, n-decane, there are 75 structural isomers for this molecular formula.[1][2] These isomers, while sharing the same molecular weight, exhibit distinct physical and chemical properties due to variations in their molecular structure, particularly the degree of branching.[1][3] Understanding these differences is crucial in various scientific and industrial applications, from fuel technology and solvent chemistry to their potential, albeit limited, role in biological systems and as reference standards in drug development. This guide provides a comprehensive overview of the properties of decane isomers, details on experimental protocols for their characterization, and visualizations of their structural relationships and analytical workflows.

The branching of the carbon chain is a primary determinant of the physical properties of alkanes. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. This weakening of intermolecular attraction typically results in lower boiling points compared to the straight-chain isomer.[1][3]

Physicochemical Properties of Decane Isomers

The following tables summarize key physical properties for n-decane and a selection of its branched-chain isomers. Data for all 75 isomers is not exhaustively available in public literature, but the provided data illustrates the trends associated with structural isomerism.

Table 1: Physical Properties of Selected C10H22 Isomers

| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Decane | Decane | 174.1[4][5] | -29.7[4][5] | 0.730[2] |

| 2-Methylnonane | 2-Methylnonane | 166-169[6] | -74.65[6] | 0.726[6] |

| 3-Methylnonane | 3-Methylnonane | 166-167[7] | -84.8[7] | 0.732[7] |

| 4-Methylnonane | 4-Methylnonane | 163-166[8] | - | 0.73[8] |

| 5-Methylnonane | 5-Methylnonane | 165.1[9] | -87.7[10] | 0.733[10] |

| 3-Ethyloctane | 3-Ethyloctane | 166.5[11] | -87.7[12] | 0.736[11] |

| 2,2,3,3-Tetramethylhexane | 2,2,3,3-Tetramethylhexane | 160.33[13] | -53.99[13] | 0.761[13] |

| 2,2,3,4-Tetramethylhexane | 2,2,3,4-Tetramethylhexane | 157[13] | -53.99[13] | 0.731[13] |

| 2,2,4,4-Tetramethylhexane | 2,2,4,4-Tetramethylhexane | 153[13] | - | 0.747[13] |

| 2,2,5,5-Tetramethylhexane | 2,2,5,5-Tetramethylhexane | 137.4[13][14] | -12.6[13][14] | 0.734[13] |

| 2,3,3,4-Tetramethylhexane | 2,3,3,4-Tetramethylhexane | 165[13] | - | - |

| 2,3,4,5-Tetramethylhexane | 2,3,4,5-Tetramethylhexane | 156.21[13] | -12.59[13] | 0.746[13] |

| 3,3,4,4-Tetramethylhexane (B1606250) | 3,3,4,4-Tetramethylhexane | 170[13][15] | -46[13] | 0.770[13] |

Experimental Protocols

The determination of the physicochemical properties of decane isomers relies on standardized experimental methods. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of hydrocarbon solvents and their components can be determined using various methods, including gas chromatography and classical distillation techniques.

Method 1: Boiling Point Distribution by Gas Chromatography (ASTM D2887, D5399)

This method is a gas chromatographic simulation of distillation and is suitable for determining the boiling range distribution of petroleum fractions.[16]

-

Apparatus: Gas chromatograph (GC) equipped with a flame ionization detector (FID) or thermal conductivity detector (TCD), a capillary or packed column appropriate for hydrocarbon analysis, a temperature-programmable oven, and a data acquisition system.

-

Procedure:

-

Calibration: A mixture of n-alkanes with known boiling points is injected into the GC to establish a correlation between retention time and boiling point.

-

Sample Preparation: The decane isomer sample is typically diluted in a suitable solvent (e.g., carbon disulfide) if necessary.

-

Injection: A small volume of the prepared sample is injected into the GC.

-

Chromatography: The sample is vaporized in the heated injection port and carried through the column by an inert carrier gas (e.g., helium or nitrogen). The column oven temperature is programmed to increase at a specified rate, separating the components based on their boiling points.

-

Detection: As components elute from the column, they are detected by the FID or TCD.

-

Data Analysis: The retention times of the sample components are correlated with the boiling point calibration curve to determine the boiling point distribution of the sample.

-

Method 2: Thiele Tube Method (for pure substances)

This classical method is suitable for determining the boiling point of a small, pure sample.[12]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band, heating mantle or Bunsen burner, and heat transfer fluid (e.g., mineral oil).[12]

-

Procedure:

-

A small amount of the decane isomer is placed in the small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube filled with a heat transfer fluid.

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.

-

The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

-

The heat is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

-

Determination of Density

The density of light hydrocarbons can be accurately measured using a pressure hydrometer or a digital density meter.

Method 1: Density by Pressure Hydrometer (ASTM D1657)

This method is suitable for light hydrocarbons, including those with high vapor pressures.[17][18]

-

Apparatus: Pressure hydrometer cylinder, hydrometer, thermometer or temperature sensor, and a constant-temperature bath.[19]

-

Procedure:

-

The pressure hydrometer cylinder is purged with a portion of the sample.

-

The cylinder is then filled with the sample to a level that allows the hydrometer to float freely.

-

The sealed cylinder is placed in a constant-temperature bath until the sample reaches thermal equilibrium.

-

The hydrometer reading and the sample temperature are recorded.

-

Corrections for meniscus effect and thermal expansion of the glass are applied to obtain the final density reading.[18]

-

Method 2: Density by Digital Density Meter (ASTM D4052)

This method provides a rapid and accurate determination of the density of petroleum distillates and viscous oils.[20]

-

Apparatus: Digital density meter with an oscillating U-tube, a temperature-controlled cell, and a sample injection system (manual or automated).[20]

-

Procedure:

-

The instrument is calibrated with at least two reference standards (e.g., dry air and distilled water).

-

The sample is injected into the oscillating U-tube, ensuring no air bubbles are present.

-

The instrument maintains the sample at a constant temperature.

-

The oscillation period of the U-tube is measured, which is directly related to the density of the sample.

-

The instrument's software calculates and displays the density of the sample.

-

Visualizations

Isomer Classification

The 75 structural isomers of decane can be classified based on the length of their longest continuous carbon chain. This hierarchical relationship is illustrated in the following diagram.

References

- 1. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. Decane - Wikipedia [en.wikipedia.org]

- 3. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 4. study.com [study.com]

- 5. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-METHYLNONANE | 871-83-0 [chemicalbook.com]

- 7. 3-METHYLNONANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chemwhat.com [chemwhat.com]

- 9. 5-methyl nonane, 15869-85-9 [thegoodscentscompany.com]

- 10. guidechem.com [guidechem.com]

- 11. echemi.com [echemi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Page loading... [guidechem.com]

- 15. 3,3,4,4-tetramethylhexane [stenutz.eu]

- 16. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography - Savant Labs [savantlab.com]

- 17. store.astm.org [store.astm.org]

- 18. store.astm.org [store.astm.org]

- 19. Supply ASTM D1657 Density Or Relative Density Of Light Hydrocarbons Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]

- 20. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

An In-depth Technical Guide to the Thermodynamic Stability of 3,3,5-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,5-trimethylheptane, a branched-chain alkane with the chemical formula C10H22, is a compound of interest in various fields, including fuel science and as a reference compound in analytical chemistry. Its thermodynamic stability is a critical parameter that dictates its behavior in chemical processes, particularly at elevated temperatures. This technical guide provides a comprehensive overview of the thermodynamic stability of this compound, presenting key quantitative data, outlining general experimental protocols for the determination of thermodynamic properties, and discussing its stability in the context of its isomers and thermal decomposition.

Introduction

The thermodynamic stability of a chemical compound is fundamentally described by its standard Gibbs free energy of formation (ΔfG°), which incorporates both the enthalpy of formation (ΔfH°) and the entropy of formation (ΔS°). A more negative ΔfG° indicates greater thermodynamic stability. For hydrocarbons, stability is influenced by factors such as molecular weight, the degree of branching, and the presence of steric strain. Branched alkanes, like this compound, are generally more stable than their linear isomers due to electronic and steric effects. This guide delves into the specifics of this compound's thermodynamic properties to provide a detailed understanding of its stability.

Thermodynamic Data for this compound

The following table summarizes the key thermodynamic properties of this compound in the ideal gas phase at standard conditions (298.15 K and 1 bar).

| Thermodynamic Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH° | -248.1 ± 1.9 | kJ/mol |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | -19.7 ± 2.2 | kJ/mol |

| Standard Molar Entropy | S° | 455.3 ± 1.7 | J/mol·K |

| Molar Heat Capacity at Constant Pressure | Cp | 296.19 | J/mol·K |

Data sourced from the NIST Chemistry WebBook.

Comparative Thermodynamic Data of C10H22 Isomers

To understand the relative stability of this compound, it is useful to compare its thermodynamic properties with those of other decane (B31447) isomers. The following table presents a selection of this data. Generally, increased branching leads to a more negative enthalpy of formation, indicating greater stability.

| Isomer | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | S° (J/mol·K) |

| n-Decane | -249.6 ± 1.4 | 17.6 ± 1.6 | 490.3 ± 1.7 |

| 2-Methylnonane | -255.0 ± 1.6 | 13.0 ± 1.8 | 482.4 ± 1.7 |

| 2,2-Dimethylocatane | -265.3 ± 1.9 | 3.8 ± 2.1 | 456.9 ± 1.7 |

| This compound | -248.1 ± 1.9 | -19.7 ± 2.2 | 455.3 ± 1.7 |

| 2,2,5,5-Tetramethylhexane | -276.1 ± 2.0 | -10.5 ± 2.2 | 425.9 ± 1.7 |

Data sourced from the NIST Chemistry WebBook and other compilations of thermodynamic data for alkanes.

Experimental Protocols for Determining Thermodynamic Properties

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion. Oxygen bomb calorimetry is the primary experimental technique for this measurement.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb". A small amount of water is typically added to the bomb to ensure that the final water product is in the liquid state.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm to ensure complete combustion.

-

Calorimeter Assembly: The bomb is placed in a well-insulated outer container (a dewar) filled with a known mass of water. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire that is in contact with the sample.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).

-

Calculation: The heat released by the combustion (q_comb) is calculated from the temperature change and the heat capacity of the calorimeter system (C_cal), which is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

q_comb = C_cal * ΔT

-

-

Enthalpy of Combustion: The molar enthalpy of combustion (ΔcH°) is then calculated from the heat released and the number of moles of the sample.

-

Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Heat Capacity and Entropy by Differential Scanning Calorimetry (DSC)

The heat capacity of a substance can be measured using Differential Scanning Calorimetry (DSC). The standard entropy can then be determined from heat capacity measurements at different temperatures.

Methodology:

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion.

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Measurement: The sample and reference pans are placed in the DSC cell. The cell is then heated at a constant rate (e.g., 10 K/min) over the desired temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calculation of Heat Capacity: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) run under the same conditions.

-

Calculation of Entropy: The standard entropy (S°) is calculated by integrating the heat capacity data from near absolute zero up to the standard temperature (298.15 K), accounting for the entropies of any phase transitions.

Thermal Stability and Decomposition

While specific experimental data on the thermal decomposition of this compound is scarce, the general principles of alkane pyrolysis can be applied to understand its likely behavior at high temperatures. The rate of pyrolysis generally increases with molecular weight and the degree of branching.

Decomposition Pathways:

The thermal decomposition of alkanes proceeds through a free-radical chain mechanism involving initiation, propagation, and termination steps.

-

Initiation: The process begins with the homolytic cleavage of a C-C bond, as these are typically weaker than C-H bonds. In this compound, several C-C bonds could potentially break, leading to a variety of initial radical pairs. The bond between the tertiary carbon at position 5 and the adjacent methylene (B1212753) group is a likely point of initial scission due to the formation of a relatively stable secondary radical and a tertiary radical.

-

Propagation: The initial radicals can then undergo a series of reactions, including:

-

Hydrogen Abstraction: A radical abstracts a hydrogen atom from another this compound molecule, forming a new radical.

-

β-Scission: A radical can break a C-C bond beta to the radical center, producing an alkene and a smaller radical. This is a major pathway for the formation of smaller hydrocarbon products.

-

-

Termination: The reaction chain is terminated by the combination or disproportionation of two radicals.

The products of the thermal decomposition of this compound would be a complex mixture of smaller alkanes and alkenes.

Conclusion

This compound is a thermodynamically stable branched alkane, as indicated by its negative standard Gibbs free energy of formation. Its stability is greater than that of many of its less-branched isomers. The thermodynamic properties of this compound can be experimentally determined using standard techniques such as oxygen bomb calorimetry and differential scanning calorimetry. While specific data on its thermal decomposition is limited, it is expected to decompose via a free-radical mechanism at elevated temperatures, yielding a mixture of smaller alkanes and alkenes. This guide provides a foundational understanding of the thermodynamic stability of this compound for professionals in relevant scientific and industrial fields. Further experimental and computational studies are warranted to elucidate the specific kinetics and mechanisms of its thermal decomposition.

An In-depth Technical Guide to 3,3,5-Trimethylheptane for Researchers and Drug Development Professionals

Introduction: 3,3,5-Trimethylheptane is a branched-chain alkane with the chemical formula C₁₀H₂₂.[1] As a member of the saturated hydrocarbon family, it is a non-polar solvent and finds applications in various fields, including as a reference standard, in fuel research, and potentially as a non-polar medium for specific organic reactions. This technical guide provides a comprehensive overview of its commercial availability, key physicochemical properties, safety and handling information, and available characterization data to support its use in research and development.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, catering primarily to the research and development market. It is typically offered in various purities and quantities, ranging from milliliters to larger volumes upon request. Some suppliers may also offer solutions of this compound in a carrier solvent, such as isooctane. When sourcing this chemical, it is crucial to obtain a certificate of analysis to confirm the purity and identity of the product.

Table 1: Prominent Suppliers of this compound

| Supplier | Product Name | CAS Number | Purity/Grades Offered | Notes |

| Smolecule | This compound | 7154-80-5 | Not specified | Available for purchase. |

| Santa Cruz Biotechnology | This compound | 7154-80-5 | Research grade | Classified as a Dangerous Good for transport.[2] |

| MedChemExpress | This compound | 7154-80-5 | Research use only | A hydrocarbon compound. |

| Apollo Scientific | This compound | 7154-80-5 | Not specified | |

| ESSLAB (distributor for Chiron) | This compound | 7154-80-5 | Analytical standard | |

| ChemicalBook | This compound | 7154-80-5 | Not specified | Provides information and supplier listings.[3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, application, and for the interpretation of experimental results.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [1] |

| Molecular Weight | 142.28 g/mol | [1] |

| CAS Number | 7154-80-5 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless liquid (expected) | General alkane property |

| Boiling Point | 155.7 °C | |

| Melting Point | -108.15 °C | |

| Density | 0.739 g/cm³ | |

| Refractive Index | 1.4147 | |

| Vapor Pressure | 2.86 mmHg at 25°C | |

| Flash Point | 44.1 °C | |

| Solubility | Insoluble in water; soluble in non-polar organic solvents. | General alkane property |

| LogP | 4.9 | [4] |

Spectroscopic Data and Characterization

Spectroscopic data is fundamental for the verification of the identity and purity of this compound.

Infrared (IR) Spectroscopy: The gas-phase IR spectrum of this compound is available in the NIST WebBook.[5] The spectrum is characterized by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1460 cm⁻¹ and 1370 cm⁻¹, which are typical for alkanes.

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound is also available from the NIST WebBook. The fragmentation pattern is characteristic of a branched alkane and can be used for its identification in complex mixtures, for example, in GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While readily available public spectra for ¹H and ¹³C NMR of this compound are limited, PubChem provides a reference to a ¹³C NMR spectrum.[1] The expected ¹H NMR spectrum would show complex multiplets in the aliphatic region (approximately 0.8-1.5 ppm). The ¹³C NMR spectrum would display signals corresponding to the different carbon environments in the molecule. Researchers requiring detailed NMR data should consider acquiring it on their specific sample or requesting it from the supplier.

Safety, Handling, and Storage

This compound is a flammable liquid and vapor.[1] Appropriate safety precautions must be taken during its handling and storage.

Table 3: Hazard Information for this compound

| Hazard Statement | Precautionary Statement |

| H226: Flammable liquid and vapor.[1] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1] |

| H304: May be fatal if swallowed and enters airways. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

| P331: Do NOT induce vomiting. | |

| P403+P235: Store in a well-ventilated place. Keep cool.[1] | |

| P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |

Handling:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Use non-sparking tools.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition and oxidizing agents.

Experimental Protocols and Applications

While detailed, step-by-step experimental protocols for this compound are not widely published in readily accessible literature, its primary applications are in the fields of fuel science and as a non-polar solvent.

1. Reference Standard in Fuel and Chromatography Studies:

Branched alkanes like this compound are important components of gasoline and other fuels. They are known to have higher octane (B31449) ratings compared to their linear isomers, making them more resistant to knocking in internal combustion engines.[6][7] this compound can be used as a reference compound in the analysis of fuel compositions by techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

-

General GC-MS Analysis Protocol: A general protocol for analyzing volatile organic compounds like this compound would involve:

-

Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 10 µg/mL.[8]

-

Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

GC Separation: Use a non-polar capillary column (e.g., DB-5) with a suitable temperature program to separate the components of the mixture.

-

MS Detection: Acquire mass spectra of the eluting compounds for identification by comparison with reference spectra (such as those from the NIST library).

-

2. Non-Polar Solvent in Organic Synthesis:

Due to its inert nature and non-polar character, this compound can serve as a solvent for reactions involving non-polar reactants and reagents.[9] Its relatively high boiling point allows for reactions to be conducted at elevated temperatures. However, for most common applications, other alkane solvents like heptane (B126788) or octane are more frequently used due to their lower cost and wider availability. The choice of this compound as a solvent would be dictated by specific requirements such as a particular boiling point or solubility characteristics.

3. Octane Rating Testing:

The octane rating of a fuel is determined by comparing its knocking characteristics to that of primary reference fuels (PRFs), which are mixtures of iso-octane (2,2,4-trimethylpentane, octane rating 100) and n-heptane (octane rating 0).[10][11] While this compound is not a primary reference fuel, it can be used as a component in test fuel blends to study the effects of specific branched alkane structures on combustion properties.

-

General Octane Rating Test Procedure (ASTM D2699 - RON and ASTM D2700 - MON): [12]

-

A specialized cooperative fuel research (CFR) engine with a variable compression ratio is used.[12]

-

The engine is operated under standardized conditions (speed, temperature, etc.) for either the Research Octane Number (RON) or Motor Octane Number (MON) test.[12]

-

The test fuel is run in the engine, and the compression ratio is adjusted until a standard level of knocking is observed.

-

The knocking intensity of the test fuel is then bracketed by running PRF blends with known octane numbers.

-

The octane number of the test fuel is determined by interpolating between the octane numbers of the two bracketing PRF blends.

-

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of information and a typical experimental workflow involving this compound.

Caption: Overview of this compound Properties and Applications.

Caption: Typical GC-MS Analysis Workflow for this compound.

This compound is a commercially available branched alkane with well-defined physicochemical properties. Its primary utility for researchers lies in its application as a reference standard in chromatographic analyses, particularly for fuel composition studies, and as a component in fuel research to understand the combustion behavior of branched alkanes. While it can function as a non-polar solvent, more common and less expensive alternatives are generally employed. The information provided in this guide, including supplier details, physical and chemical data, safety precautions, and general experimental workflows, should serve as a valuable resource for scientists and professionals in drug development and related fields who are considering the use of this compound in their work. For specific and sensitive applications, it is always recommended to obtain the latest safety data sheet and a certificate of analysis from the supplier.

References

- 1. This compound | C10H22 | CID 23544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 7154-80-5 [chemicalbook.com]

- 4. ▷ InChI Key Database ⚛️ | this compound [inchikey.info]

- 5. Heptane, 3,3,5-trimethyl- [webbook.nist.gov]

- 6. octane rating petrol blending Modification of hydrocarbon fuel mixtures alternative fuels advanced A level organic chemistry revision notes [docbrown.info]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. uoguelph.ca [uoguelph.ca]

- 9. ajms.iq [ajms.iq]

- 10. Octane rating - Wikipedia [en.wikipedia.org]

- 11. quora.com [quora.com]

- 12. What is Octane Rating and How to Test Octane Rating? [sh-sinpar.com]

An In-depth Technical Guide to the Friedel-Crafts Alkylation Synthesis of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of an alkyl group onto an aromatic or aliphatic moiety. While traditionally associated with the alkylation of arenes, this powerful reaction has been adapted for the synthesis of highly branched alkanes, which are of significant interest in various fields, including as high-octane fuel components and as building blocks in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the Friedel-Crafts alkylation for the synthesis of branched alkanes, with a particular focus on the reaction of isobutane (B21531) with light olefins.

Core Principles and Reaction Mechanism

The synthesis of branched alkanes via Friedel-Crafts alkylation typically involves the reaction of an isoparaffin, such as isobutane, with a light olefin, such as ethylene, propylene, or butene, in the presence of a strong acid catalyst. The reaction proceeds through a carbenium ion chain mechanism.

Key Steps in the Mechanism:

-

Initiation: A proton from the acid catalyst protonates an olefin molecule to form a secondary or tertiary carbenium ion.

-

Hydride Transfer: The initially formed carbenium ion abstracts a hydride ion from isobutane, generating a more stable tert-butyl cation and a neutral alkane. This step is crucial for the propagation of the chain reaction.

-

Alkylation: The tert-butyl cation then acts as an electrophile, attacking another olefin molecule to form a larger, branched carbenium ion (e.g., a C8 cation from the reaction with butene).

-

Isomerization: The resulting larger carbenium ions can undergo rapid skeletal rearrangements, primarily through hydride and methyl shifts, to form more stable tertiary carbenium ions. This isomerization is key to the formation of highly branched structures.

-

Propagation: The branched carbenium ion abstracts a hydride ion from another isobutane molecule, yielding the final branched alkane product and regenerating the tert-butyl cation, which continues the chain.

-

Termination: The chain reaction can be terminated through various side reactions, such as polymerization of olefins, cracking of larger molecules, and the formation of acid-soluble oils or "conjunct polymers."

The overall selectivity towards desired highly branched isomers, such as trimethylpentanes (TMPs), over less branched isomers like dimethylhexanes (DMHs) and other byproducts is highly dependent on the catalyst system and reaction conditions.

Catalytic Systems

A variety of strong acid catalysts are employed for the Friedel-Crafts alkylation of isoparaffins with olefins. These can be broadly categorized into liquid acids and solid acids.

3.1. Liquid Acid Catalysts

Concentrated sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) are the traditional and most widely used catalysts in industrial alkylation processes.[1] They are effective in promoting the desired reactions at low temperatures. However, their use is associated with significant environmental, health, and safety concerns due to their corrosive and toxic nature.[2]

3.2. Solid Acid Catalysts

To overcome the drawbacks of liquid acids, significant research has focused on the development of solid acid catalysts. These materials offer several advantages, including easier separation from the reaction products, reduced corrosion, and a more environmentally benign profile.[3][4]

-

Zeolites: These are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted acid sites.[2] Zeolites such as Y-type, Beta (BEA), and ZSM-5 have been extensively studied for isobutane alkylation.[2][5] Their shape selectivity can influence the product distribution. However, they are often prone to rapid deactivation due to coke formation within their pores.[2]

-

Sulfated Metal Oxides: Materials like sulfated zirconia (SO₄²⁻/ZrO₂) exhibit superacidic properties and can be effective catalysts for alkane activation.

-

Heteropolyacids: These are complex proton acids that can be used in supported or unsupported forms.

Quantitative Data Presentation

The following tables summarize key quantitative data from various studies on the Friedel-Crafts alkylation of isobutane with butenes, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Influence of Catalyst Type on Product Selectivity in Isobutane/Butene Alkylation

| Catalyst Type | Olefin Feed | Temperature (°C) | TMP Selectivity (%) | DMH Selectivity (%) | C5-C7 Selectivity (%) | C9+ Selectivity (%) | Reference |

| Sulfuric Acid | 2-Butene | 10 | ~85 | ~10 | ~3 | ~2 | [1] |

| Zeolite Y | 2-Butene | 80 | 53.81 | Varies | Varies | Varies | [6] |

| Zeolite BEA | 1-Butene | 80 | ~70 | ~15 | ~10 | ~5 | [7] |

| Ionic Liquid (Et₃NHCl-AlCl₃) | Butylene | 65 | >50 (for C8) | - | - | - | [8] |

Table 2: Effect of Reaction Conditions on the Performance of Zeolite Catalysts in Isobutane/Butene Alkylation

| Zeolite Type | Isobutane/Olefin Ratio | Temperature (°C) | Olefin Conversion (%) | TMP/DMH Ratio | Catalyst Lifetime (h) | Reference |

| Zeolite Y | 15:1 | 80 | >95 | ~3.5 | < 10 | [2] |

| Zeolite BEA (Hierarchical) | 20:1 | 80 | ~100 | > 5 | ~40 | [7] |

| Na-Ca-Ln-Y | 100:1 | 90-110 | 97-100 | - | 70 | [5] |

Experimental Protocols

The following section provides detailed methodologies for key aspects of the Friedel-Crafts alkylation of isobutane with light olefins, including catalyst preparation and a representative laboratory-scale reaction procedure.

5.1. Preparation of a Zeolite-Based Solid Acid Catalyst

This protocol describes the preparation of a zeolite Y-based catalyst, a common solid acid used in isobutane alkylation studies.

Materials:

-

Zeolite Y (in sodium form, NaY)

-

Ammonium (B1175870) nitrate (B79036) (NH₄NO₃) solution (e.g., 1 M)

-

Deionized water

-

Binder (e.g., alumina (B75360) or silica)

-

Nitric acid (HNO₃)

Procedure:

-

Ion Exchange: To introduce Brønsted acidity, the Na⁺ ions in the zeolite are exchanged with NH₄⁺ ions. Suspend the NaY zeolite powder in the ammonium nitrate solution. Stir the suspension at an elevated temperature (e.g., 80°C) for several hours. Filter the solid and wash thoroughly with deionized water to remove residual salts. Repeat the ion-exchange process to ensure a high degree of exchange.

-

Drying: Dry the resulting NH₄-Y zeolite in an oven at approximately 110°C overnight.

-

Calcination: To convert the NH₄⁺ ions into protons (H⁺), calcine the dried zeolite powder in a furnace. Slowly ramp the temperature to around 500-550°C and hold for several hours in a flow of dry air. This process removes ammonia (B1221849) and generates the active acidic form of the zeolite (H-Y).

-

Catalyst Formulation: For use in a fixed-bed reactor, the zeolite powder is typically mixed with a binder. Create a paste by mixing the calcined H-Y zeolite with the binder and a small amount of dilute nitric acid.

-

Extrusion and Final Calcination: Extrude the paste into pellets of the desired size and shape. Dry the extrudates at 120°C and then calcine them at a high temperature (e.g., 600°C) to ensure mechanical strength and stability.[9]

5.2. Laboratory-Scale Synthesis of Branched Alkanes

This protocol outlines a general procedure for the alkylation of isobutane with a light olefin (e.g., butene) in a laboratory setting using a solid acid catalyst. This procedure is a composite representation based on typical experimental setups described in the literature.

Materials and Equipment:

-

High-pressure stainless-steel batch or continuous-flow reactor (e.g., stirred autoclave or fixed-bed reactor)

-

Mass flow controllers for isobutane and olefin gases

-

High-pressure liquid pump for isobutane (if liquid feed is used)

-

Heating and cooling system for the reactor

-

Pressure transducer and temperature controller

-

Gas chromatograph (GC) or GC-mass spectrometer (GC-MS) for product analysis

-

Solid acid catalyst (e.g., prepared as in section 5.1)

-

High-purity isobutane and olefin (e.g., 2-butene)

-

Inert gas (e.g., nitrogen) for purging

Procedure:

-

Catalyst Loading: Load a known amount of the solid acid catalyst into the reactor. For a fixed-bed reactor, the catalyst is packed into a tubular reaction zone.

-

System Purge: Purge the entire system with an inert gas to remove air and moisture.

-

Pressurization and Heating: Pressurize the reactor with isobutane to the desired operating pressure. Heat the reactor to the target reaction temperature (e.g., 60-100°C).

-

Reactant Feed: Once the system is at the desired temperature and pressure, introduce the olefin into the reactor at a controlled flow rate to achieve the desired isobutane-to-olefin molar ratio (typically high, e.g., 10:1 to 100:1, to suppress side reactions).

-

Reaction: Maintain the reaction at a constant temperature and pressure with continuous stirring (for a batch reactor) or flow (for a continuous reactor) for the desired reaction time.

-

Product Collection and Analysis: For a continuous reactor, the effluent stream is passed through a condenser to collect liquid products. For a batch reactor, the reaction is stopped by cooling and depressurizing the system.

-

Analysis: Analyze the liquid and gas products using GC or GC-MS to determine the conversion of the olefin and the selectivity to various branched alkane isomers.[6]

Mandatory Visualizations

6.1. Signaling Pathways and Logical Relationships

The following diagrams illustrate the core reaction mechanism and a general experimental workflow for the Friedel-Crafts alkylation synthesis of branched alkanes.

Caption: Reaction mechanism for Friedel-Crafts alkylation of isobutane.

Caption: General experimental workflow for branched alkane synthesis.

Conclusion

The Friedel-Crafts alkylation of isoparaffins with light olefins is a vital reaction for the synthesis of highly branched alkanes. While traditional liquid acid catalysts are effective, the development of solid acid catalysts, particularly zeolites, offers a more sustainable and environmentally friendly alternative. The successful synthesis of desired branched isomers with high selectivity and yield hinges on a thorough understanding of the reaction mechanism and careful control of reaction parameters. This technical guide provides a foundational understanding and practical framework for researchers and professionals engaged in the synthesis and application of these important molecules. Further research into novel catalyst design and process optimization will continue to enhance the efficiency and applicability of this versatile synthetic methodology.

References

- 1. researchgate.net [researchgate.net]

- 2. collaborate.princeton.edu [collaborate.princeton.edu]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. lidsen.com [lidsen.com]

- 6. library.e.abb.com [library.e.abb.com]

- 7. DSpace at KOASAS: Development of zeolite catalysts for isobutane/butene alkylation enabling production of high-octane gasoline [koasas.kaist.ac.kr]

- 8. Preparation of Solid Catalysts and Its Application for Conversion of Heavy Petroleum Fractions [gavinpublishers.com]

- 9. "The two-step alkylation of isobutane with butenes using sulfuric acid " by Mark Allan Spalding [docs.lib.purdue.edu]

Spectroscopic Analysis of 3,3,5-Trimethylheptane: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 3,3,5-trimethylheptane (CAS No: 7154-80-5), a branched alkane with the molecular formula C10H22.[1][2] The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its infrared (IR) and mass spectrometry (MS) characteristics. While experimental Nuclear Magnetic Resonance (NMR) data is not publicly available in detail, a qualitative analysis of the expected NMR spectra is provided.

Molecular Structure and Spectroscopic Overview

This compound is a saturated hydrocarbon with a heptane (B126788) backbone substituted with three methyl groups at positions 3, 3, and 5. Understanding its spectroscopic signature is crucial for its identification and characterization in various chemical and pharmaceutical applications.

The general workflow for the spectroscopic analysis of a compound like this compound involves isolating the pure substance, followed by analysis using various spectroscopic techniques to elucidate its structure and purity.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, publicly available experimental NMR data for this compound is limited, with some sources indicating its existence in proprietary databases, we can predict the expected signals based on its molecular structure.[3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple, structurally similar alkyl groups. The signals would likely appear in the upfield region of the spectrum, typically between 0.8 and 1.5 ppm, which is characteristic of protons in alkanes.

Expected ¹H NMR Signals:

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| CH₃ (C1) | Triplet | ~0.9 |

| CH₂ (C2) | Quartet | ~1.2-1.4 |

| CH₃ (at C3) | Singlet | ~0.8-0.9 |

| CH₂ (C4) | Multiplet | ~1.1-1.3 |

| CH (C5) | Multiplet | ~1.4-1.6 |

| CH₃ (at C5) | Doublet | ~0.8-0.9 |

| CH₂ (C6) | Multiplet | ~1.2-1.4 |

| CH₃ (C7) | Triplet | ~0.9 |

Predicted ¹³C NMR Spectrum

The 13C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, we would expect to see distinct signals for each unique carbon atom.

Expected ¹³C NMR Signals:

| Carbon Atom | Approximate Chemical Shift (ppm) |

| C1 | ~14 |

| C2 | ~30-35 |

| C3 | ~30-35 (quaternary) |

| Methyls at C3 | ~25-30 |

| C4 | ~40-45 |

| C5 | ~30-35 |

| Methyl at C5 | ~20-25 |

| C6 | ~40-45 |

| C7 | ~14 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characteristic of a saturated alkane. The primary absorptions are due to C-H stretching and bending vibrations. The gas-phase IR spectrum is available from the NIST WebBook.[1]

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 2850-3000 | Strong | C-H Stretch (Alkyl) |

| 1450-1470 | Medium | CH₂ and CH₃ Bending |

| 1365-1385 | Medium | CH₃ Bending |

Mass Spectrometry (MS)

The mass spectrum of this compound, obtained by electron ionization (EI), shows a molecular ion peak and a series of fragment ions characteristic of branched alkanes. The NIST WebBook provides the mass spectrum for this compound.[1][2]

Table 2: Major Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment |

| 142 | Low | [M]⁺ (Molecular Ion) |

| 127 | Low | [M-CH₃]⁺ |

| 99 | Moderate | [M-C₃H₇]⁺ |

| 85 | High | [C₆H₁₃]⁺ |

| 71 | Very High | [C₅H₁₁]⁺ (Base Peak) |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy

For a branched-chain alkane like this compound, the following protocol is typical:

-

Sample Preparation : A small amount of the purified liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition : Standard pulse sequences are used to acquire both ¹H and ¹³C NMR spectra. For complex spectra, 2D NMR techniques like COSY and HSQC may be employed for unambiguous signal assignment.[4]

Infrared (IR) Spectroscopy

As this compound is a liquid at room temperature, the IR spectrum can be obtained using the neat liquid film method:

-

Sample Preparation : A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[5][6]

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition : A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is acquired.[5]

Mass Spectrometry

For a volatile organic compound such as this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique:[7][8]

-

Sample Introduction : The sample is injected into a gas chromatograph, which separates it from any impurities.

-

Ionization : The separated compound then enters the mass spectrometer and is ionized, typically using electron ionization (EI).

-